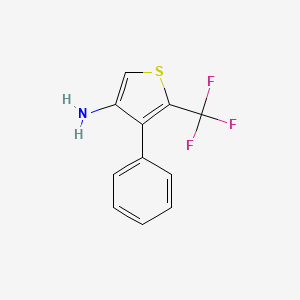

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

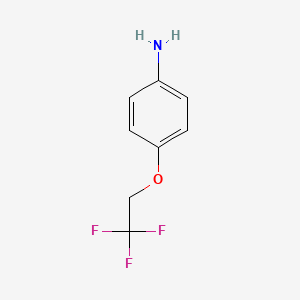

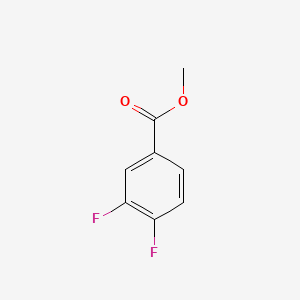

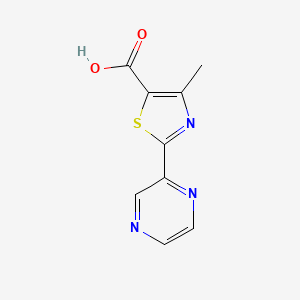

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .Physical And Chemical Properties Analysis

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Polymerization Initiatives

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives have been utilized in the field of polymerization. In one study, star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These initiators demonstrated excellent photoinitiating abilities and superior polymerization efficiencies compared to commercial photoinitiators, especially in overcoming oxygen inhibition (Zhang et al., 2015).

Electroluminescence and Emission Properties

Studies have focused on developing materials for electroluminescence applications. One such study involved the creation of a star-shaped single-polymer system with simultaneous red, green, and blue emission, using tris(4-(thiophen-2-yl)phenyl)amine derivatives. This system achieved saturated white emission and was significant for its enhanced electroluminescent properties (Liu et al., 2016).

Synthesis of Novel Compounds

A three-component synthesis was conducted to create novel indeno[1, 2-b][1,8]naphthyridin-6(11H)-one derivatives using 4-phenyl-5-(trifluoromethyl)thiophen-3-amine. This study also assessed the antimicrobial activity of these compounds (Bhoomandla et al., 2020).

Electrochromic Device Applications

The application of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives in electrochromic devices has been explored. Star-shaped molecules containing triphenylamine and thiophene were synthesized and showed potential for high-performance electrochromic devices with various color changes and satisfactory response times (Cheng et al., 2012).

Site Selective Hydroxyalkylation

Innovative approaches were adopted for achieving trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This method allowed for a site-selective electrophilic aromatic substitution on unprotected 5-phenylthiophen-2-amine moieties, demonstrating the potential in synthetic pathways (Duvauchelle et al., 2022).

Anticancer and Antitubercular Agents

Derivatives of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine were synthesized and evaluated for their antitumor and antitubercular activities. This research revealed several compounds with significant inhibitory activities against cancer cell lines and mycobacterium smegmatis, indicating potential medicinal applications (Sekhar et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-phenyl-5-(trifluoromethyl)thiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIPYEXWOYDDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382347 |

Source

|

| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine | |

CAS RN |

256427-77-7 |

Source

|

| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)